molecular formula C29H29FN4O2S B14948867 3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B14948867
M. Wt: 516.6 g/mol
InChI Key: HAOSIXDSUUGMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spiro[indole-thiazolidine] core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione likely involves multiple steps, including the formation of the spiro[indole-thiazolidine] core and subsequent functionalization. Typical synthetic routes might include:

    Formation of the Indole Core: This could be achieved through Fischer indole synthesis or other indole-forming reactions.

    Spirocyclization: The indole core could then undergo spirocyclization with a thiazolidine precursor.

    Functionalization: Introduction of the 4-ethylphenyl and 2-fluorophenyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiazolidine moieties.

    Reduction: Reduction reactions could modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted indole or thiazolidine derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

Compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperazine and indole groups could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-thiazolidine] Derivatives: Other compounds with similar core structures.

    Piperazine Derivatives: Compounds featuring the piperazine moiety.

    Fluorophenyl Compounds: Molecules containing the 2-fluorophenyl group.

Uniqueness

The unique combination of the spiro[indole-thiazolidine] core with the 4-ethylphenyl and 2-fluorophenyl substituents might confer specific biological activities or chemical properties not found in other compounds.

Properties

Molecular Formula

C29H29FN4O2S

Molecular Weight

516.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H29FN4O2S/c1-2-21-11-13-22(14-12-21)34-27(35)19-37-29(34)23-7-3-5-9-25(23)33(28(29)36)20-31-15-17-32(18-16-31)26-10-6-4-8-24(26)30/h3-14H,2,15-20H2,1H3

InChI Key

HAOSIXDSUUGMSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.